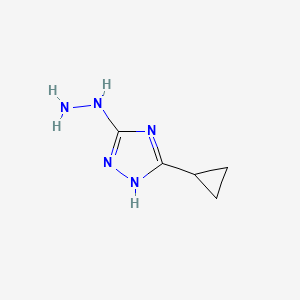![molecular formula C8H7N3O B13111775 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one typically involves multi-component reactions. One common method is the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C–H activation . This reaction is performed under specific conditions, including the use of solvents like 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (CH2Cl2), which are deoxygenated by sparging with argon .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of multi-component reactions and catalytic processes are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrido[1,2-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic methodologies and functionalizations.
Pyrido[2,3-d]pyrimidin-4(1H)-one: Noted for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-iminopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-4,9H,5H2 |
InChI-Schlüssel |
IIVPIQHCNMXQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)N=C2C=CC=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)









![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


